

1-[4-(Benzylloxy)phenyl]piperazine hydrochloride safety data sheet

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-[4-(Benzylloxy)phenyl]piperazine hydrochloride

Cat. No.: B1349873

[Get Quote](#)

An In-depth Technical Guide to **1-[4-(Benzylloxy)phenyl]piperazine hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and scientific context of **1-[4-(Benzylloxy)phenyl]piperazine hydrochloride** (CAS No. 321132-21-2). The information is compiled for use in research and development settings, with a focus on presenting clear, actionable data for professionals in the field.

Chemical Identity and Physical Properties

1-[4-(Benzylloxy)phenyl]piperazine hydrochloride is a piperazine derivative recognized primarily as a key intermediate in the synthesis of more complex, biologically active molecules.
[1] Its structure combines a piperazine ring, a versatile scaffold in medicinal chemistry, with a benzyloxy-phenyl moiety, which protects a phenolic group and is associated with various biological activities.[1]

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	321132-21-2	[2]
Molecular Formula	C ₁₇ H ₂₀ N ₂ O·HCl	[2]
Molecular Weight	304.81 g/mol	[2]
Melting Point	210 °C	[3]

Safety and Hazard Information

This compound is classified as hazardous. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times when handling. Work should be conducted in a well-ventilated area or under a chemical fume hood.

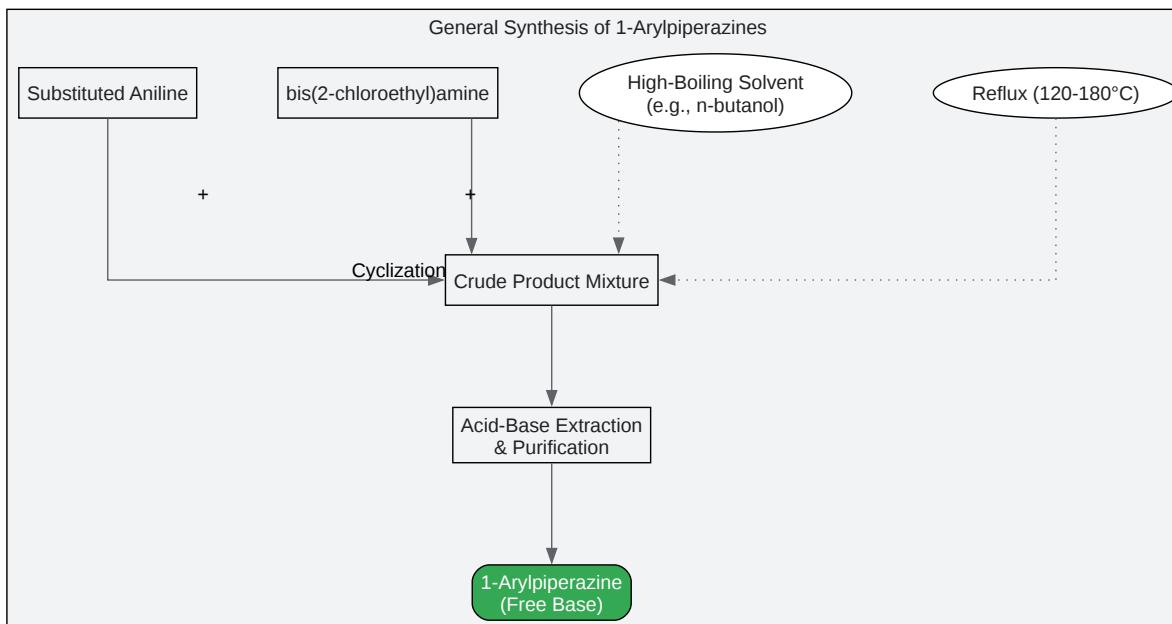
Table 2: GHS Hazard Classification

Code	Hazard Statement	GHS Classification	Source
H302	Harmful if swallowed.	Acute Toxicity, Oral (Category 4)	[3]
H315	Causes skin irritation.	Skin Irritation (Category 2)	[3]
H319	Causes serious eye irritation.	Serious Eye Irritation (Category 2A)	[3]
H335	May cause respiratory irritation.	Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation	[3]

Table 3: GHS Precautionary Statements

Code	Precautionary Statement	Category	Source
P261	Avoid breathing dust/fume/gas/mist/vapors/spray.	Prevention	[3]
P301 + P312	IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.	Response	[3]
P302 + P352	IF ON SKIN: Wash with plenty of soap and water.	Response	[3]
P304 + P340	IF INHALED: Remove person to fresh air and keep comfortable for breathing.	Response	[3]
P305 + P351 + P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	Response	[3]

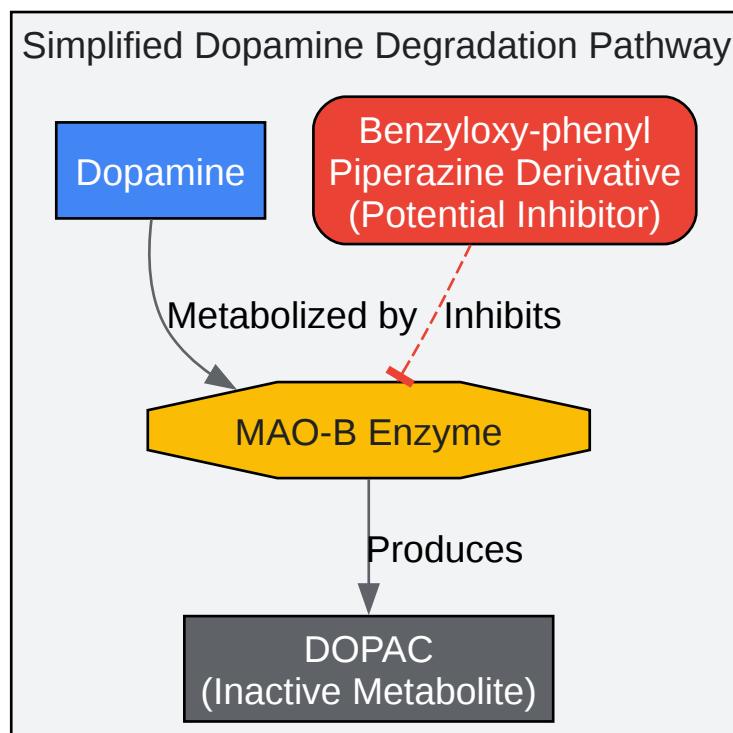
Experimental Protocols


While specific experimental protocols for **1-[4-(Benzylxy)phenyl]piperazine hydrochloride** are not widely published, its structural class, 1-arylpiperazines, is well-documented. The following is a representative protocol for the synthesis of a 1-arylpiperazine derivative, based on common established methods.[\[1\]](#)[\[4\]](#)[\[5\]](#)

Protocol: General Synthesis of 1-Arylpiperazine Derivatives

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the desired aniline intermediate (1.0 eq) with bis(2-chloroethyl)amine hydrochloride (1.1 eq) in a suitable high-boiling point solvent such as n-butanol or diethylene glycol.
- **Reaction Conditions:** Heat the reaction mixture to reflux (typically 120-180 °C, solvent-dependent) and maintain for 12-24 hours. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography - TLC).
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is typically removed under reduced pressure.
- **Purification:** The crude product is then purified. A common method involves dissolving the residue in an acidic aqueous solution (e.g., 1M HCl), washing with an organic solvent (e.g., ethyl acetate) to remove non-basic impurities, and then basifying the aqueous layer (e.g., with 2M NaOH) to precipitate the free base product.
- **Final Isolation:** The purified product is collected by filtration, washed with water, and dried under vacuum. The hydrochloride salt can be subsequently formed by treating a solution of the free base in a solvent like isopropanol or ether with a stoichiometric amount of hydrochloric acid.

Visualizations: Synthetic and Biological Pathways


To illustrate the relationships and processes discussed, the following diagrams are provided.

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of 1-arylpiperazine compounds.

The 4-(benzyloxy)phenyl moiety present in this compound is found in molecules that act as inhibitors of Monoamine Oxidase B (MAO-B).^[1] MAO-B is a key enzyme in the metabolic degradation of dopamine in the brain. The following diagram illustrates this biological context.

[Click to download full resolution via product page](#)

Role of MAO-B in dopamine metabolism and the site of potential inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-[4-(Benzylxy)phenyl]piperazine | 144881-52-7 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. 1-(4-Benzylxyphenyl)piperazine hydrochloride [oakwoodchemical.com]
- 4. researchgate.net [researchgate.net]
- 5. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- To cite this document: BenchChem. [1-[4-(Benzyl)phenyl]piperazine hydrochloride safety data sheet]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1349873#1-4-benzyl-phenyl-piperazine-hydrochloride-safety-data-sheet>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com